2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile 2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15734788
InChI: InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-16-9-11(8-15)10-17-12/h9-10H,4-7H2,1-3H3
SMILES:
Molecular Formula: C14H19N5O2
Molecular Weight: 289.33 g/mol

2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC15734788

Molecular Formula: C14H19N5O2

Molecular Weight: 289.33 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile -

Specification

Molecular Formula C14H19N5O2
Molecular Weight 289.33 g/mol
IUPAC Name tert-butyl 4-(5-cyanopyrimidin-2-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-16-9-11(8-15)10-17-12/h9-10H,4-7H2,1-3H3
Standard InChI Key RQLQHVJKRYYDJZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C#N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile is formally named tert-butyl 4-(5-cyanopyrimidin-2-yl)piperazine-1-carboxylate. Its molecular formula is C14H19N5O2\text{C}_{14}\text{H}_{19}\text{N}_5\text{O}_2, with a molar mass of 289.33 g/mol. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the piperazine nitrogen, enabling selective reactivity in multi-step syntheses.

Key Identifiers:

PropertyValue
IUPAC Nametert-butyl 4-(5-cyanopyrimidin-2-yl)piperazine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C#N
InChI KeyRQLQHVJKRYYDJZ-UHFFFAOYSA-N
PubChem CID58539901

The pyrimidine ring’s 5-position cyanide group and 2-position piperazine linkage create a versatile scaffold for further functionalization.

Synthesis and Manufacturing

Process Optimization

Key parameters for scalability:

  • Solvent Concentration: 0.5–1.5 mol/L for Boc-piperazine .

  • Reaction Time: 2–5 hours for condensation; 1.5–3 hours for hydrolysis.

  • Yield and Purity: Patent data report yields up to 93.1% and purities exceeding 99.5% for analogous compounds .

SupplierLocationSpecifications
Amadis ChemicalChinaResearch-grade, >95% purity
Energy ChemicalChinaCustom synthesis available

Pricing and batch sizes are typically negotiated directly, reflecting the compound’s use in non-commercial research.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The Boc group’s orthogonal protection strategy makes this compound invaluable in multi-step syntheses, particularly for:

  • Kinase Inhibitors: Pyrimidine derivatives are pivotal in designing ATP-competitive inhibitors (e.g., EGFR, CDK inhibitors).

  • CNS Therapeutics: Piperazine moieties are common in serotonin and dopamine receptor modulators.

  • Antiviral Agents: Cyanopyrimidines exhibit activity against viral proteases .

Case Study: Analogous Compounds

The structurally related 5-(4-methyl-1-piperazinyl)pyrazine-2-carbonitrile (CAS 1378346-53-2) demonstrates bioactivity in preclinical models, underscoring the pharmacophoric value of piperazine-heterocycle hybrids .

Future Directions

Research Opportunities

  • Methodology: Developing solvent-free or catalytic protocols to enhance sustainability.

  • Biological Screening: Evaluating the compound’s utility in fragment-based drug discovery.

Industrial Scaling

Optimizing aqueous-phase reactions could reduce reliance on organic solvents, aligning with green chemistry principles .

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